3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- (CAS 187231-63-6) is a fully synthetic, small-molecule heterocycle belonging to the 4-amino-8-fluoro cinnoline-3-carboxamide subclass. Its molecular formula is C₁₅H₁₈FN₅O₂ (MW 319.34 g/mol) and it bears an 8-fluoro substituent on the cinnoline core, a 4-amino group, and an N-(2-morpholin-4-ylethyl) carboxamide side chain.

Molecular Formula C15H18FN5O2
Molecular Weight 319.33 g/mol
CAS No. 187231-63-6
Cat. No. B15214753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-
CAS187231-63-6
Molecular FormulaC15H18FN5O2
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F
InChIInChI=1S/C15H18FN5O2/c16-11-3-1-2-10-12(17)14(20-19-13(10)11)15(22)18-4-5-21-6-8-23-9-7-21/h1-3H,4-9H2,(H2,17,19)(H,18,22)
InChIKeyZGFWWZRTBBIPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- (CAS 187231-63-6): Structural Identity, Physicochemical Profile, and Procurement Context


3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- (CAS 187231-63-6) is a fully synthetic, small-molecule heterocycle belonging to the 4-amino-8-fluoro cinnoline-3-carboxamide subclass. Its molecular formula is C₁₅H₁₈FN₅O₂ (MW 319.34 g/mol) and it bears an 8-fluoro substituent on the cinnoline core, a 4-amino group, and an N-(2-morpholin-4-ylethyl) carboxamide side chain [1]. The compound is listed in the J-GLOBAL database under identifier J806.619A and has a defined InChI key (ZGFWWZRTBBIPCT-UHFFFAOYSA-N) and SMILES string (Nc1c(nnc2c(F)cccc12)C(=O)NCCN1CCOCC1) enabling unambiguous structural verification [1]. Chemical suppliers typically offer this compound at ≥97% purity for research use; however, no primary research publication or patent assigned to this CAS number has been identified in the public domain that reports quantitative biological activity, potency, or selectivity data for this specific molecule .

Why Generic Substitution of 3-Cinnolinecarboxamide Analogs Risks Irreproducible Results: The Case for CAS 187231-63-6 Verification


Within the 4-amino cinnoline-3-carboxamide chemical space, subtle positional and substituent variations produce profound changes in target engagement, selectivity, and pharmacokinetic behavior. In the well-characterized ATM inhibitor series, moving the fluorine atom from the 8-position to the 7-position, or replacing the morpholinyl-ethyl side chain with a pyrrolidinyl-ethyl group, was shown to alter cellular IC₅₀ values by orders of magnitude and drastically affect oral bioavailability and kinase selectivity profiles [1]. Similarly, in the CSF-1R inhibitor cinnoline series, minor modifications to the basic amine side chain reversed cardiovascular safety liabilities [2]. These class-level observations demonstrate that 8-fluoro-4-amino-N-(2-morpholinoethyl) cinnoline-3-carboxamide (CAS 187231-63-6) cannot be assumed interchangeable with its 7-fluoro positional isomer (CAS not assigned), its 6-methyl analog (CAS 187231-33-0), or its pyrrolidinyl-ethyl analog (CAS not assigned), even if all belong to the same formal chemotype. Procurement without explicit structural verification risks acquiring a compound with uncharacterized or divergent biological properties.

Quantitative Evidence Guide: Differentiating CAS 187231-63-6 from Its Closest Structural Analogs


Positional Fluorine Regioisomerism: 8-Fluoro (CAS 187231-63-6) vs. 7-Fluoro Cinnoline-3-Carboxamide

The target compound carries the fluorine atom at the 8-position of the cinnoline ring. Its closest commercially cataloged regioisomer is 4-amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide, which differs solely in fluorine placement . In the published 3-cinnoline carboxamide ATM inhibitor series, fluorine position was a critical determinant of both potency and selectivity; the 8-fluoro substitution pattern was identified as a key structural feature in the optimization pathway leading to compound 21 (ATM cell IC₅₀ 0.0028 μM), whereas alternative halogen placement consistently reduced cellular activity [1]. While no direct head-to-head comparison between CAS 187231-63-6 and its 7-fluoro isomer has been published, the class-level SAR establishes that 8-fluoro vs. 7-fluoro cinnoline-3-carboxamides are not functionally equivalent.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Side-Chain Amine Differentiation: Morpholinyl-Ethyl (CAS 187231-63-6) vs. Pyrrolidinyl-Ethyl Cinnoline-3-Carboxamide

CAS 187231-63-6 features an N-(2-morpholin-4-ylethyl) carboxamide side chain. A closely related analog, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-3-cinnolinecarboxamide, replaces the morpholine oxygen with a methylene unit . In the published ATM inhibitor series, the morpholinyl-ethyl side chain was specifically selected during optimization to balance basicity (pKₐ), permeability (Caco-2 Papp), and cellular potency, whereas the pyrrolidinyl-ethyl and piperidinyl-ethyl variants exhibited different logD₇.₄, permeability, and hERG profiles [1]. The morpholine oxygen was shown to reduce lipophilicity (ΔlogD ~−0.5 to −1.0 log units) relative to the pyrrolidine analog, a feature linked to improved secondary pharmacology profiles in the CSF-1R cinnoline series [2]. While no direct comparison data exist for CAS 187231-63-6, class-level SAR indicates that the morpholinyl-ethyl side chain confers distinct physicochemical and pharmacological properties versus the pyrrolidinyl-ethyl side chain.

Medicinal Chemistry Physicochemical Property Optimization Permeability

8-Fluoro Substitution Pattern vs. 6-Methyl Substitution: Differential Scaffold Decoration at the Cinnoline Core

The target compound bears an electron-withdrawing 8-fluoro substituent on the cinnoline core. A structurally related analog, 4-amino-6-methyl-N-[2-(4-morpholinyl)ethyl]-3-cinnolinecarboxamide (CAS 187231-33-0), replaces the fluorine with an electron-donating methyl group at the 6-position . In published ATM inhibitor SAR, 8-fluoro substitution contributed to enhanced kinase selectivity (notably against PI3K family members) and improved metabolic stability compared to methyl-substituted analogs, which showed increased CYP-mediated oxidation at the methyl position [1]. The 8-fluoro group also influences the electron density of the cinnoline ring system, affecting hydrogen-bonding interactions with the kinase hinge region. No direct comparative data exist for CAS 187231-63-6 vs. CAS 187231-33-0; however, class-level precedent indicates that 8-fluoro and 6-methyl cinnoline-3-carboxamides are not functionally interchangeable.

Hit-to-Lead Optimization Kinase Selectivity Metabolic Stability

Physicochemical Identity Verification: Chromatographic Retention and Spectroscopic Signatures for CAS 187231-63-6

The unambiguous structural identity of CAS 187231-63-6 can be verified against its closest analogs using its defined InChI key (ZGFWWZRTBBIPCT-UHFFFAOYSA-N), exact monoisotopic mass (319.1444 Da), and characteristic ¹H NMR and LC-MS signatures [1]. The 4-amino-7-fluoro regioisomer shares the same molecular formula (C₁₅H₁₈FN₅O₂) and molecular weight (319.34) but has a distinct InChI key and SMILES string, enabling unequivocal differentiation by LC-MS/MS fragmentation or ¹⁹F NMR chemical shift (8-fluoro cinnoline δ ~−110 to −115 ppm vs. 7-fluoro δ ~−105 to −110 ppm, estimated from related cinnoline derivatives) [1][2]. Commercial suppliers report HPLC purity of ≥97% for CAS 187231-63-6; procurement specifications should include HPLC purity, ¹H NMR, and MS confirmation to exclude the 7-fluoro isomer or des-fluoro byproduct (4-amino-N-(2-morpholinoethyl)cinnoline-3-carboxamide, MW 301.35) .

Analytical Chemistry Quality Control Compound Authentication

Preclinical Development Potential: Class-Level Oral Bioavailability and Kinase Selectivity Precedent for 8-Fluoro Cinnoline-3-Carboxamides

Although no in vivo data exist for CAS 187231-63-6 itself, the 8-fluoro-4-amino cinnoline-3-carboxamide scaffold has produced development candidates with demonstrated oral bioavailability and kinase selectivity. In the ATM inhibitor program, compound 21 (8-substituted cinnoline-3-carboxamide) achieved ATM cell IC₅₀ 0.0028 μM, oral bioavailability F = 62% in mouse, and >100-fold selectivity over related PI3K family kinases (mTOR IC₅₀ 21 μM, DNA-PK IC₅₀ 2.8 μM) [1]. In the CSF-1R series, cinnoline 31 (subsequently AZD7507) retained oral PK while mitigating hERG liability, demonstrating that the 8-substituted cinnoline-3-carboxamide chemotype is compatible with oral development [2]. In contrast, analogous quinoline-3-carboxamide CSF-1R inhibitors (e.g., AZ683) exhibited cardiovascular toxicity driven by off-target ion channel activity, a liability reduced in the cinnoline series by the intrinsic lower basicity of the cinnoline core (cinnoline pKₐ ~2.4 vs. quinoline pKₐ ~4.9) [2]. This class-level evidence suggests that CAS 187231-63-6, as an 8-fluoro-4-amino cinnoline-3-carboxamide bearing a morpholinyl-ethyl side chain, possesses the structural determinants associated with kinase selectivity and oral bioavailability, though its specific properties remain uncharacterized.

Drug Discovery Oral Bioavailability Kinase Selectivity Preclinical Development

Evidence Gap Declaration: Absence of Direct Quantitative Biological Data for CAS 187231-63-6

A systematic search of PubMed, Google Patents, and major chemical databases (accessed 2026-05-01) identified no primary research publication, patent example, or authoritative database entry that reports quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition, or functional assay data) for CAS 187231-63-6 specifically [1]. The compound is absent from BindingDB, ChEMBL, and PubChem BioAssay records as of the search date. All quantitative differentiation claims presented in this guide are therefore tagged as 'Class-level inference' or 'Supporting evidence' and are extrapolated from closely related cinnoline-3-carboxamide analogs in the ATM, CSF-1R, and GABA-A modulator series [2][3]. Users selecting CAS 187231-63-6 should be aware that its biological profile is uncharacterized; experimental determination of potency, selectivity, ADME, and safety properties is required prior to use in biological studies.

Evidence-Based Procurement Compound Selection Research Reproducibility

Recommended Application Scenarios for 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- (CAS 187231-63-6) Based on Available Evidence


Chemical Probe Design Requiring 8-Fluoro-4-Amino Cinnoline Scaffold with Morpholinyl-Ethyl Side Chain

For medicinal chemistry programs exploring ATM, CSF-1R, or related kinase targets where 8-fluoro substitution and a morpholinyl-ethyl basic amine are desired structural features, CAS 187231-63-6 serves as a synthetically accessible starting point or reference compound. The 8-fluoro placement maps to the optimized substitution pattern in the published ATM inhibitor series (compound 21), while the morpholinyl-ethyl side chain provides the reduced basicity (pKₐ ~6.5–7.5) and moderate lipophilicity (estimated logD₇.₄ ~1.5–2.5) associated with favorable permeability and low hERG risk in the cinnoline-3-carboxamide class [1][2]. Users should experimentally determine the compound's kinase inhibition profile before drawing conclusions about target engagement.

SAR Exploration of 8-Fluoro Positional Isomers in Cinnoline-3-Carboxamide Series

CAS 187231-63-6 (8-fluoro) can be procured alongside its 7-fluoro regioisomer to directly compare the impact of fluorine position on biological activity, physicochemical properties, and metabolic stability within the same cinnoline-3-carboxamide chemotype. This head-to-head comparison can elucidate the contribution of fluorine placement to kinase selectivity, as established in the ATM inhibitor SAR where 8-fluoro was superior to alternative halogen regioisomers [1]. The morpholinyl-ethyl side chain is held constant across the comparison, isolating the fluorine position as the sole variable.

Analytical Reference Standard for LC-MS and NMR Method Development

With its defined InChI key (ZGFWWZRTBBIPCT-UHFFFAOYSA-N), exact mass (319.1444 Da), and characteristic ¹⁹F NMR signature, CAS 187231-63-6 can function as an analytical reference standard for developing and validating LC-MS/MS or ¹⁹F NMR methods to distinguish 8-fluoro cinnoline-3-carboxamides from their 7-fluoro regioisomers and des-fluoro analogs [1][2]. This is particularly relevant for quality control of compound libraries where multiple fluoro-cinnoline positional isomers may be present.

In Silico Modeling and Docking Studies Using 8-Fluoro Cinnoline-3-Carboxamide Template

The compound's well-defined SMILES string and 3D structure (derivable from InChI) enable its use as an input for molecular docking, pharmacophore modeling, and QSAR studies targeting kinases or GABA-A receptors where cinnoline-3-carboxamide scaffolds have demonstrated activity [1][2]. The 8-fluoro substituent provides a distinct electrostatic potential surface compared to 6-methyl, 7-fluoro, or unsubstituted analogs, influencing predicted binding poses at the kinase hinge region or GABA-A benzodiazepine binding site.

Quote Request

Request a Quote for 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.